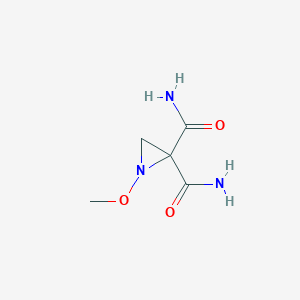
1-Methoxyaziridine-2,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyaziridine-2,2-dicarboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the strain in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine-2-carboxylic acid derivatives with methoxyamine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyaziridine-2,2-dicarboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can yield amine derivatives, while reactions with thiols can produce thiol-substituted products .
Scientific Research Applications
1-Methoxyaziridine-2,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-methoxyaziridine-2,2-dicarboxamide exerts its effects involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles . This reactivity allows the compound to selectively alkylate thiol groups on proteins, leading to the inhibition of enzymes such as protein disulfide isomerases . This selective alkylation is particularly effective under physiological pH conditions, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and potential as an anticancer agent.
Aziridine-2-carboxylic acid derivatives: These compounds share similar reactivity and are used in various synthetic applications.
Uniqueness: 1-Methoxyaziridine-2,2-dicarboxamide stands out due to its methoxy group, which influences its reactivity and stability. This unique feature allows for selective reactions that are not as easily achieved with other aziridine derivatives .
Properties
CAS No. |
7226-98-4 |
|---|---|
Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-methoxyaziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C5H9N3O3/c1-11-8-2-5(8,3(6)9)4(7)10/h2H2,1H3,(H2,6,9)(H2,7,10) |
InChI Key |
XEHLHVSHUHMYMO-UHFFFAOYSA-N |
Canonical SMILES |
CON1CC1(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















